7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate

prodrug design oral bioavailability pharmacokinetics

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate (CAS 89588-71-6) is a heterocyclic ester that fuses a 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14) core with an isoxazole-5-carboxylic acid moiety. It belongs to the quinoline-isoxazole hybrid chemotype, a class with established anti-tubercular and antimicrobial potential.

Molecular Formula C13H6BrClN2O3
Molecular Weight 353.55 g/mol
CAS No. 89588-71-6
Cat. No. B12887879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate
CAS89588-71-6
Molecular FormulaC13H6BrClN2O3
Molecular Weight353.55 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=CC=NO3)N=C1
InChIInChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)19-13(18)10-3-5-17-20-10/h1-6H
InChIKeyXADIPPUZMBDEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate (CAS 89588-71-6): Structural Overview and Procurement Considerations


7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate (CAS 89588-71-6) is a heterocyclic ester that fuses a 7-bromo-5-chloro-8-hydroxyquinoline (CLBQ14) core with an isoxazole-5-carboxylic acid moiety . It belongs to the quinoline-isoxazole hybrid chemotype, a class with established anti-tubercular and antimicrobial potential [1]. The compound is supplied at 97% purity (HPLC) with molecular formula C₁₃H₆BrClN₂O₃ and molecular weight 353.56 g/mol . Its dual-halogenated quinoline scaffold and regiospecific isoxazole-5-carboxylate ester linkage distinguish it structurally from closely related analogs, making it a non-interchangeable intermediate for medicinal chemistry and agrochemical programs [1].

Why 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate Cannot Be Replaced by Generic Quinoline or Isoxazole Analogs


Substituting this compound with a generic quinoline-isoxazole hybrid is scientifically unjustified. The 7-bromo-5-chloro-8-quinolinyl ester core is a known pharmacophore for methionine aminopeptidase (MetAP) inhibition, with the parent alcohol CLBQ14 demonstrating IC₅₀ values of 5.44 µM (MtMetAP1a) and 4.92 µM (MtMetAP1c), and >19-fold selectivity over human MetAPs [1]. The isoxazole-5-carboxylate ester differentiates this compound from the isomeric isoxazole-3-carboxylate variant—a regioisomer with distinct hydrogen-bonding geometry, dipole moment, and hydrolytic stability . Furthermore, the ester prodrug design may improve oral bioavailability beyond the 39.4% reported for CLBQ14 in rats [2] or tailor release kinetics for specific assay conditions. Using a non-esterified 8-hydroxyquinoline or a regioisomeric ester introduces uncontrolled variables in target engagement, pharmacokinetics, and chemical stability, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate vs. Closest Analogs


Prodrug Design Advantage Over the Parent Alcohol CLBQ14: Improved Oral Bioavailability Potential

The target compound is an isoxazole-5-carboxylate ester prodrug of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). CLBQ14, while a potent MetAP inhibitor, exhibits only 39.4% oral bioavailability in rats due to extensive first-pass metabolism and limited aqueous solubility (<0.07 mg/mL at pH 7.4) [1]. Esterification of the phenolic 8-OH group with isoxazole-5-carboxylic acid masks the ionizable hydroxyl, increasing lipophilicity (estimated ΔlogP ≈ +1.0–1.5 units over CLBQ14's measured logP of 3.03) and potentially enhancing passive transcellular permeability [1][2]. The isoxazole ester is designed to undergo enzymatic hydrolysis in vivo to regenerate the active CLBQ14 parent, enabling a prodrug strategy that may achieve higher oral exposure than the 39.4% baseline [1].

prodrug design oral bioavailability pharmacokinetics 8-hydroxyquinoline

Regioisomeric Specificity: 5-Carboxylate vs. 3-Carboxylate Isoxazole Ester Differentiation

The target compound bears an isoxazole-5-carboxylate ester, whereas the commercially available regioisomer 7-bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate places the ester linkage at the 3-position of the isoxazole ring . This regioisomeric difference alters the electronic environment of the ester carbonyl: the 5-carboxylate is conjugated with the isoxazole ring O-N dipole, resulting in a different electrophilicity and hydrolytic stability compared to the 3-carboxylate . In anti-tubercular SAR studies, quinoline-isoxazole hybrids bearing 5-carboxylate-linked side chains achieved submicromolar MIC values (0.77–0.95 µM against replicating Mtb H37Rv) with no Vero cell toxicity up to 128 µM [1]. The regiospecific positioning of the ester at the 5- versus 3-position can affect target binding geometry, metabolic stability, and release kinetics of the active CLBQ14 moiety, making these isomers non-substitutable in lead optimization .

regioisomerism isoxazole chemistry structure-activity relationship ester reactivity

Documented Anti-Mycobacterial Pharmacophore: Class-Level MIC and Selectivity Data

The parent alcohol CLBQ14 (7-bromo-5-chloroquinolin-8-ol) is a validated MetAP inhibitor with IC₅₀ values of 5.44 µM (MtMetAP1a) and 4.92 µM (MtMetAP1c), exhibiting >19-fold selectivity over human MetAP1 and MetAP2 (HsMetAP1 IC₅₀ = 105.29 µM; HsMetAP2 IC₅₀ = 112.20 µM) [1]. In aged non-growing M. tuberculosis cultures—a persister model relevant to latent TB—CLBQ14 achieved MIC values of 0.65–1.62 µg/mL, outperforming the parent drug clioquinol (CQ: MtMetAP1a IC₅₀ = 9.25 µM) [1][2]. Quinoline-isoxazole hybrid compounds bearing 5-carboxylate-linked side chains have demonstrated submicromolar activity against replicating Mtb H37Rv (MIC 0.77–0.95 µM) and retained efficacy against rifampin-, isoniazid-, and streptomycin-resistant strains, with no Vero cell cytotoxicity at concentrations up to 128 µM [3]. These data establish the 7-bromo-5-chloroquinolin-8-yl scaffold with isoxazole-5-carboxylate functionality as a privileged anti-TB chemotype [3].

anti-tubercular Mycobacterium tuberculosis MetAP inhibition drug-resistant TB

Physicochemical Profile Differentiating Ester Prodrug from Parent CLBQ14: Solubility and Lipophilicity Trade-offs

CLBQ14 is practically insoluble in water (<0.07 mg/mL) with a measured logP of 3.03 ± 0.04, is highly protein-bound (>91%), and exhibits pH-dependent degradation (stable at acidic pH, labile at basic pH) [1]. The target isoxazole-5-carboxylate ester replaces the free phenolic -OH with a bulky heterocyclic ester, which is predicted to increase logP by approximately 1.0–1.5 log units (estimated logP ≈ 4.0–4.5) and further reduce aqueous solubility relative to CLBQ14 [1]. This shift in physicochemical properties is therapeutically relevant: increased lipophilicity may enhance membrane permeability and tissue distribution, while reduced aqueous solubility necessitates appropriate formulation strategies (e.g., co-solvents, lipid-based delivery) for in vivo studies [1]. The ester linkage also eliminates the pH-dependent ionization of the phenolic OH (pKa ≈ 8–9), potentially stabilizing the compound against the alkaline degradation observed for CLBQ14 [1].

physicochemical properties lipophilicity aqueous solubility formulation

Procurement-Ready Application Scenarios for 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate


Anti-Tuberculosis Lead Optimization: Prodrug Design Targeting Latent and Drug-Resistant Mtb

Medicinal chemistry teams developing next-generation anti-TB agents can use this compound as a prodrug scaffold. The parent alcohol CLBQ14 has validated MetAP inhibition (IC₅₀ 4.92–5.44 µM) with >19-fold selectivity over human MetAPs and MIC of 0.65–1.62 µg/mL against non-replicating Mtb persisters [1]. The isoxazole-5-carboxylate ester masks the phenolic OH group, offering a handle to improve the oral bioavailability beyond the 39.4% observed for CLBQ14 in rats while enabling tunable esterase-mediated activation in mycobacterial cells [2]. This prodrug approach is particularly relevant for shortening TB treatment regimens and combating MDR/XDR-TB strains, against which quinoline-isoxazole hybrids have retained activity [3].

Pharmacokinetic Profiling and Formulation Development for 8-Hydroxyquinoline-Based Anti-Infectives

DMPK scientists and formulation groups can employ this compound to systematically study the impact of phenolic esterification on the pharmacokinetic profile of 8-hydroxyquinoline anti-infectives. The established PK parameters for CLBQ14—including oral bioavailability (39.4%), logP (3.03), plasma protein binding (>91%), and CYP1A2-mediated metabolism [2]—provide a quantitative baseline against which the ester prodrug's absorption, distribution, and clearance can be benchmarked. The differential pH-stability profile of the ester (eliminating the pH-labile phenolic OH) can be leveraged to design gastro-resistant or sustained-release formulations that circumvent the alkaline degradation observed with CLBQ14 [2].

Structure-Activity Relationship (SAR) Studies on Quinoline-Isoxazole Anti-Mycobacterial Chemotypes

This compound serves as a defined regioisomeric probe (5-carboxylate ester) for SAR exploration of the quinoline-isoxazole chemical space. The class has yielded leads with submicromolar MIC against replicating Mtb (0.77–0.95 µM) and no Vero cell toxicity up to 128 µM [3]. Systematic variation of the ester substituent at the 8-position while retaining the 7-bromo-5-chloro substitution pattern enables interrogation of the steric and electronic requirements for MetAP active-site engagement, prodrug activation kinetics, and whole-cell permeability. The availability of both 5-carboxylate and 3-carboxylate regioisomers further supports head-to-head comparisons that define the optimal ester geometry for target binding [3].

Agrochemical Discovery: Quinoline-Isoxazole Scaffolds for Plant Disease Control

Agrochemical R&D groups targeting fungal and bacterial crop pathogens can investigate this compound under the quinoline-isoxazole class, which has demonstrated broad-spectrum antimicrobial activity including antifungal effects against plant pathogens [4]. The 7-bromo-5-chloro substitution pattern on the quinoline core enhances electrophilicity and potential for covalent target engagement, while the isoxazole-5-carboxylate ester provides a modular handle for further diversification. Patent literature documents quinoline-isoxazole derivatives as active agents for plant disease control, supporting the agrochemical relevance of this chemotype [4].

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